molecular formula C17H18N6O3S B7785165 2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide

2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide

Cat. No.: B7785165
M. Wt: 386.4 g/mol
InChI Key: FKAJTRMWEICRSD-UHFFFAOYSA-N
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Description

The compound with the identifier “2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide” is a chemical entity listed in the PubChem database. This compound is known for its unique chemical structure and properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide involves multiple steps, including the use of specific reagents and catalysts under controlled conditions. The exact synthetic route can vary depending on the desired purity and yield. Common methods include:

    Step 1: Initial reaction involving the combination of precursor chemicals under specific temperature and pressure conditions.

    Step 2: Purification of the intermediate product using techniques such as crystallization or chromatography.

    Step 3: Final reaction to produce the target compound, followed by further purification to achieve the desired purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process typically involves:

    Bulk synthesis: Using large quantities of raw materials and optimized reaction conditions to produce the compound on a large scale.

    Quality control: Implementing rigorous testing and quality assurance protocols to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (chlorine, bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    CID 2632: A cephalosporin antibiotic with similar structural features.

    CID 6540461: Another cephalosporin with comparable pharmacological properties.

    CID 5362065: A related compound with antibacterial activity.

    CID 5479530: Shares structural similarities and is used in similar applications.

Uniqueness

2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide is unique due to its specific chemical structure, which imparts distinct properties and reactivity. This uniqueness makes it valuable for specialized applications where other compounds may not be as effective.

Properties

IUPAC Name

2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O3S/c1-10-15(16(26)23(22(10)2)11-6-4-3-5-7-11)20-14(25)9-27-17-19-12(18)8-13(24)21-17/h3-8H,9H2,1-2H3,(H,20,25)(H3,18,19,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKAJTRMWEICRSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CSC3=NC(=O)C=C(N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CSC3=NC(=O)C=C(N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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